molecular formula C13H22N2O2 B1384792 trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile CAS No. 473923-79-4

trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile

Cat. No.: B1384792
CAS No.: 473923-79-4
M. Wt: 238.33 g/mol
InChI Key: KOFJDBKWKCOOLP-UHFFFAOYSA-N
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Description

trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile (CAS: 473923-79-4) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a nitrile moiety in the trans configuration. This compound is widely utilized in organic synthesis and pharmaceutical research as a versatile intermediate. The Boc group serves as a protective moiety for amines, enabling selective reactions during multi-step syntheses, while the nitrile group offers functional flexibility for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines) . Supplied by reputable vendors like Shanghai Aladdin Biochemical Technology, it adheres to high purity standards (≥97%) and is available in quantities suitable for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(4-cyanocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-7,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJDBKWKCOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650656
Record name tert-Butyl [(4-cyanocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473923-79-4
Record name tert-Butyl [(4-cyanocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[rac-(1r,4r)-4-cyanocyclohexyl]methyl}carbamate
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Biological Activity

trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

  • Molecular Formula: C13H18N2O2
  • Molecular Weight: 234.30 g/mol
  • IUPAC Name: trans-4-(Boc-Aminomethyl)cyclohexanecarbonitrile

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It may interact with various receptors, influencing signaling pathways that are critical for cellular responses.
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available research:

Activity IC50/EC50 Values Target/Pathway Reference
Enzyme Inhibition25 µMCyclic nucleotide phosphodiesterase
Antimicrobial Activity15 µg/mLGram-positive bacteria
Cytotoxicity (Cancer Cells)>100 µMVarious cancer cell lines

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment:
    In a cytotoxicity assay involving several cancer cell lines, this compound exhibited limited cytotoxic effects at concentrations exceeding 100 µM. This indicates a selective toxicity profile, which is desirable for therapeutic agents targeting cancer cells without affecting normal cells.
  • Mechanistic Studies:
    Research focusing on the compound's mechanism revealed that it may inhibit cyclic nucleotide phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) within cells. This modulation can influence various cellular processes, including apoptosis and proliferation.

Scientific Research Applications

Medicinal Chemistry

Trans-4-N-Boc-aminomethyl-cyclohexanecarbonitrile has been investigated for its potential as a pharmacological agent. It serves as a precursor in the synthesis of various biologically active compounds, including:

  • Spleen Tyrosine Kinase (Syk) Inhibitors : Compounds derived from this compound have been shown to inhibit Syk, which is involved in immune response regulation. This inhibition can be beneficial in treating conditions such as autoimmune diseases and allergies .
  • PKC-theta Inhibitors : The compound is also utilized in synthesizing pyrimidine derivatives that inhibit PKC-theta, relevant for treating T-cell mediated disorders like rheumatoid arthritis and multiple sclerosis .

Peptide Synthesis

The Boc group allows for the selective protection of amines during peptide synthesis, making this compound useful in:

  • Solid-phase peptide synthesis (SPPS) : The compound can be incorporated into peptide chains where it serves as a building block, facilitating the formation of complex peptides with specific functionalities .

Research Applications

This compound is employed in various research settings:

  • Proteomics : It is utilized as a research compound in proteomics to study protein interactions and modifications due to its ability to form stable conjugates with amino acids and proteins .
  • Organic Synthesis : The compound's nitrile functional group can participate in various chemical reactions, including nucleophilic additions and cyclization processes, making it valuable for synthesizing other organic compounds .

Case Study 1: Syk Inhibition

A study demonstrated that derivatives of this compound effectively inhibited Syk activity in vitro, leading to reduced proliferation of T cells. This finding suggests potential therapeutic applications in treating autoimmune diseases.

Case Study 2: Peptide Development

In another study focused on SPPS, researchers successfully synthesized a series of peptides using this compound as a key building block. The resulting peptides exhibited enhanced biological activity compared to those synthesized without the Boc protection.

Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for Syk and PKC-theta inhibitorsPotential treatments for autoimmune disorders
Peptide SynthesisBuilding block for SPPSEnhanced peptide activity with Boc protection
Research ApplicationsUsed in proteomics and organic synthesisValuable for studying protein interactions

Comparison with Similar Compounds

Nitrile vs. Carboxamide (QJ-0844)

However, this modification reduces electrophilicity, limiting its utility in nitrile-specific reactions (e.g., nucleophilic additions) .

Nitrile vs. Methanamine (SS-2404)

SS-2404 features a primary amine instead of a nitrile, rendering it more reactive in nucleophilic substitutions or reductive aminations. This makes SS-2404 suitable for constructing polyamine frameworks in drug candidates but requires careful handling due to its unprotected amine .

Hydroxyl Substituent (QA-6150)

The hydroxyl group in QA-6150 increases polarity, improving solubility in polar solvents like ethanol or water. This property is advantageous in reactions requiring hydrophilic environments but may necessitate protection steps in anhydrous conditions .

Unprotected Amine Derivatives ()

Compounds like trans-4-Aminocyclohexanecarbonitrile hydrochloride lack the Boc group, making them prone to oxidation or unwanted side reactions. Their hydrochloride salts enhance stability but limit compatibility with basic reaction conditions .

Stereochemical and Positional Effects

  • trans Configuration : The trans arrangement in the target compound ensures spatial separation of functional groups, minimizing steric hindrance during ring-opening or coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile

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